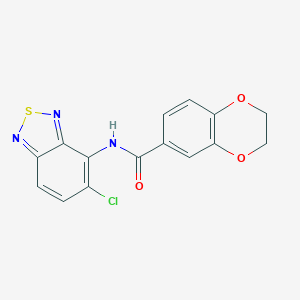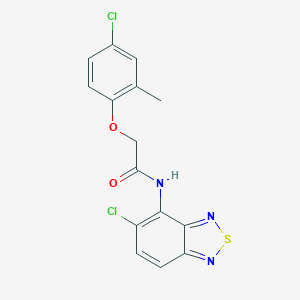![molecular formula C21H25ClN2O3 B278242 N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B278242.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide, commonly known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is frequently overexpressed in cancer. MLN8054 has been shown to have potential as an anti-cancer agent in preclinical studies.
Wirkmechanismus
MLN8054 works by inhibiting the activity of Aurora A kinase, which is involved in the regulation of cell division. Aurora A kinase is frequently overexpressed in cancer cells, leading to uncontrolled cell division and tumor growth. By inhibiting Aurora A kinase, MLN8054 can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In preclinical studies, MLN8054 has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. MLN8054 has also been shown to inhibit tumor growth in mouse models of cancer. However, MLN8054 has not yet been tested in clinical trials, so its effects on humans are not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MLN8054 is that it specifically targets Aurora A kinase, which is frequently overexpressed in cancer cells. This makes MLN8054 a promising anti-cancer agent with potentially fewer side effects than traditional chemotherapy. However, one limitation of MLN8054 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on MLN8054. One direction is to test MLN8054 in clinical trials to determine its safety and efficacy in humans. Another direction is to investigate the potential of MLN8054 as a combination therapy with other anti-cancer agents. Additionally, further research is needed to understand the mechanism of action of MLN8054 and its effects on normal cells.
Synthesemethoden
The synthesis of MLN8054 involves several steps, including the reaction of 3-chloro-2-(4-morpholinyl)aniline with 4-isopropylphenol to form an intermediate. This intermediate is then reacted with chloroacetyl chloride to form the final product, MLN8054.
Wissenschaftliche Forschungsanwendungen
MLN8054 has been extensively studied in preclinical models of cancer, including ovarian, breast, and lung cancer. In these studies, MLN8054 has been shown to inhibit the growth and proliferation of cancer cells by targeting Aurora A kinase. MLN8054 has also been shown to enhance the efficacy of chemotherapy in these models.
Eigenschaften
Produktname |
N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide |
|---|---|
Molekularformel |
C21H25ClN2O3 |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H25ClN2O3/c1-15(2)16-6-8-17(9-7-16)27-14-20(25)23-19-5-3-4-18(22)21(19)24-10-12-26-13-11-24/h3-9,15H,10-14H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
HJMNKJFKSXTWDA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278159.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278160.png)
![Methyl 3-{[(3-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278164.png)
![Methyl 3-[(2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278166.png)
![Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278173.png)
![Methyl 4-(4-methyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B278179.png)
![N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278184.png)
![N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278185.png)
![N-[3-({(2E)-3-[5-(3-chloro-4-methylphenyl)-2-furyl]prop-2-enoyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B278188.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide](/img/structure/B278189.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B278190.png)
![N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B278191.png)

